
10-Hydroxyoctadec-11-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Hydroxyoctadec-11-enoic acid is a long-chain fatty acid with a hydroxyl group at the 10th carbon and a double bond between the 11th and 12th carbons. This compound is part of the family of hydroxy fatty acids, which are known for their diverse biological activities and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxyoctadec-11-enoic acid can be achieved through various methods. One common approach involves the hydroxylation of oleic acid, a monounsaturated fatty acid, using specific catalysts and reaction conditions. For instance, the hydroxylation can be carried out using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) under mild conditions .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the biotransformation of oleic acid by microbial enzymes. Certain strains of bacteria and fungi have been identified to possess the enzymatic machinery required for the selective hydroxylation of oleic acid, making this a cost-effective and environmentally friendly method .
Analyse Des Réactions Chimiques
Types of Reactions: 10-Hydroxyoctadec-11-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 10-oxo-octadec-11-enoic acid.
Reduction: The double bond can be reduced to yield 10-hydroxyoctadecanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Acid chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: 10-oxo-octadec-11-enoic acid.
Reduction: 10-hydroxyoctadecanoic acid.
Substitution: Various esters and ethers depending on the substituent used.
Applications De Recherche Scientifique
10-Hydroxyoctadec-11-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of biodegradable polymers and surfactants.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, coatings, and plasticizers.
Mécanisme D'action
The biological effects of 10-Hydroxyoctadec-11-enoic acid are mediated through its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes involved in lipid metabolism and inflammatory responses. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
- 10-Hydroxydec-2-enoic acid
- 12-Hydroxyoctadec-9-enoic acid (ricinoleic acid)
- 9,10,11-Trihydroxyoctadec-12-enoic acid
Comparison: 10-Hydroxyoctadec-11-enoic acid is unique due to its specific hydroxylation and double bond position, which confer distinct chemical and biological properties. Compared to ricinoleic acid, which has a hydroxyl group at the 12th carbon, this compound exhibits different reactivity and biological activity .
Propriétés
Numéro CAS |
143288-76-0 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
10-hydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h11,14,17,19H,2-10,12-13,15-16H2,1H3,(H,20,21) |
Clé InChI |
VALAUXDVLYFOEG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(CCCCCCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


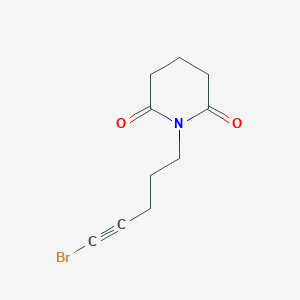

![Octahydro-1,3,4,6-tetrakis(benzyl)imidazo[4,5-d]imidazole](/img/structure/B12554133.png)
![1,3-Dithiolo[4,5-b][1,4,7]trithionin-2-thione, 5,6,8,9-tetrahydro-](/img/structure/B12554138.png)
![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
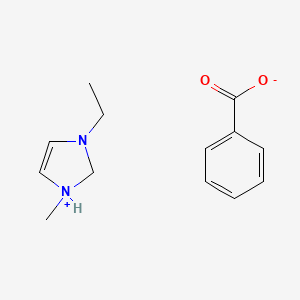
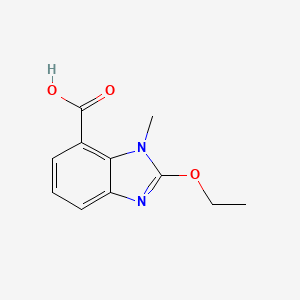

![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)
![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)
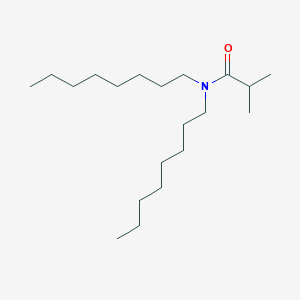

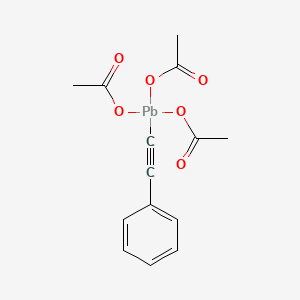
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
